1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine

Lipophilicity Physicochemical property prediction CNS drug design

Procure this fragment-like scaffold (MW 237.30) featuring a clinically-precedented isoxazole-4-carboxamide pharmacophore and an N-isopropylpiperazine moiety. Differentiated from des-isopropyl and N-methyl analogs, this 'Goldilocks' substituent optimizes LogP and metabolic stability for DMPK/QSMR profiling. Enables head-to-head intrinsic clearance comparisons for lead optimization. Ideal for SAR exploration against HCC targets, including PTEN-deficient Mahlavu cells, with a 4-carbonyl linker enforcing a distinct binding geometry compared to methylene-linked congeners.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 2097873-51-1
Cat. No. B2790470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine
CAS2097873-51-1
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCN(CC2)C(C)C
InChIInChI=1S/C12H19N3O2/c1-9(2)14-4-6-15(7-5-14)12(16)11-8-13-17-10(11)3/h8-9H,4-7H2,1-3H3
InChIKeyQGXIXNXEHWZZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine (CAS 2097873-51-1): Chemical Identity, Class, and Procurement Baseline


1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine (CAS 2097873-51-1, molecular formula C₁₂H₁₉N₃O₂, MW 237.30 g/mol) is a synthetic heterocyclic compound belonging to the isoxazole–piperazine carboxamide class . Its structure comprises a 5-methyl-1,2-oxazole (isoxazole) ring connected via a 4-carbonyl linker to an N⁴-isopropyl-substituted piperazine moiety . This compound is primarily supplied as a research-grade building block (typical purity ≥95% by HPLC/UPLC) for medicinal chemistry, structure–activity relationship (SAR) exploration, and early-stage drug discovery programs . The 5-methylisoxazole-4-carboxamide pharmacophore is clinically precedented by the approved drug leflunomide, while the N-isopropylpiperazine substitution distinguishes this compound from simpler piperazine analogs and provides differentiated physicochemical properties relevant to permeability, metabolic stability, and target engagement [1].

Why 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine Cannot Be Replaced by Unsubstituted Piperazine or Piperidine Analogs


In-class compounds within the isoxazole–piperazine family are not interchangeable because even single-point modifications to the piperazine N-substituent or the linker chemistry produce quantifiable shifts in lipophilicity, conformational preference, metabolic vulnerability, and biological activity [1]. The N⁴-isopropyl group on the target compound increases calculated LogP by approximately 0.4–0.6 log units relative to the des-isopropyl analog 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine (CAS 926194-51-6), directly altering membrane partitioning and CNS exposure potential . Furthermore, the 4-carbonyl (amide) linker in this compound enforces a distinct torsional profile and hydrogen-bonding geometry compared to methylene-linked isoxazole–piperazine congeners described in the anticancer literature – a difference that has been shown to drive >10-fold variation in IC₅₀ values across Huh7, Mahlavu, and MCF-7 cell lines within a single congeneric series [1]. Substituting the piperazine ring with piperidine (removing the second nitrogen) eliminates a key protonation site, fundamentally altering pKₐ, solubility, and target-binding pharmacophore geometry. These structural features are not cosmetic; they are decision-critical parameters in SAR campaigns where lead optimization depends on predictable and tunable physicochemical property modulation.

Quantitative Differentiation Evidence for 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N⁴-Isopropyl vs. N⁴-Unsubstituted Piperazine Congener

The N⁴-isopropyl substituent on the target compound confers a calculated LogP increase of approximately 0.4–0.6 log units relative to the des-isopropyl analog 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine (CAS 926194-51-6, C₉H₁₃N₃O₂, MW 195.22). The isopropylpiperazine fragment alone has a measured/calculated LogP of 0.4–0.57 , whereas unsubstituted piperazine has a LogP of approximately −0.8 to −1.0. When appended to the common 5-methylisoxazole-4-carbonyl scaffold, this fragment contribution translates into a net lipophilicity gain that moves the target compound into a more favorable LogD₇.₄ range (estimated 0.8–1.4) for passive membrane permeability while remaining below the threshold (LogP >3) associated with poor solubility and promiscuous off-target binding [1].

Lipophilicity Physicochemical property prediction CNS drug design

Isopropyl Substitution Modulates CNS Penetration Potential: Class-Level Evidence from Isoxazole-4-Carboxamide Piperazines

Patent and medicinal chemistry literature on isoxazole-4-carboxamide piperazines explicitly identifies the introduction of bulky N-piperazine substituents such as isopropyl as a design strategy to reduce CNS penetration and limit peripheral toxicity [1]. In a congeneric series of isoxazole–piperazine hybrids evaluated for anticancer activity, compounds bearing O-alkyl substituents (allyl, prenyl) on the aryl ring demonstrated IC₅₀ values ranging from 0.3 to 3.7 μM across Huh7, Mahlavu, and MCF-7 cell lines, while the unsubstituted parent compound 5a showed IC₅₀ values of 14.1–19.9 μM – representing a >10-fold potency differential driven by lipophilic substitution patterns [2]. Although these data are from a structurally distinct sub-series (3-methylpiperazinylmethyl-isoxazole scaffold rather than 4-carbonylpiperazine), they establish the class principle that alkyl substitution magnitude and position on the piperazine–isoxazole framework profoundly modulates biological activity. The N⁴-isopropyl group on the target compound is predicted to exert a comparable influence on tissue distribution, favoring peripheral over CNS exposure when that profile is desired.

CNS penetration Blood–brain barrier Peripheral selectivity

Anticancer Cytotoxicity Class Benchmark: Isoxazole–Piperazine Hybrids Exhibit Sub-Micromolar to Low Micromolar IC₅₀ in Liver and Breast Cancer Cell Lines

Two independent studies on structurally related isoxazole–piperazine hybrids provide quantitative cytotoxicity benchmarks that define the therapeutic potential of this compound class. Çalışkan et al. (2018) reported that compounds 5l–5o (bearing O-alkyl substitutions) demonstrated IC₅₀ values of 0.3–3.7 μM across Huh7 (liver), Mahlavu (liver), and MCF-7 (breast) cancer cell lines in SRB assays [1]. Most notably, compound 5o achieved IC₅₀ values of 0.3 μM (Huh7), 3.7 μM (Mahlavu), and 1.2 μM (MCF-7). İbiş et al. (2021) extended this work with a second-generation series, reporting IC₅₀ values ranging from 0.09 to 11.7 μM, with lead compounds 6a and 13d inducing G₁ or G₂/M cell cycle arrest and reducing the CD133⁺/EpCAM⁺ cancer stem cell population in Huh7 cells [2]. While the target compound (CAS 2097873-51-1) itself lacks published cytotoxicity data, its 5-methylisoxazole-4-carbonyl pharmacophore is a core element of leflunomide (a clinically approved DMARD with demonstrated antitumor activity via dihydroorotate dehydrogenase inhibition), providing orthogonal validation of the scaffold's biological relevance [3].

Anticancer activity Hepatocellular carcinoma Breast cancer Cytotoxicity

Conformational Pre-Organization: 4-Carbonyl Linker vs. Methylene Linker in Isoxazole–Piperazine Hybrids

The target compound employs a 4-carbonyl (amide) linker connecting the isoxazole ring to the piperazine moiety, whereas the majority of published isoxazole–piperazine anticancer hybrids use a methylene (–CH₂–) linker at the isoxazole 3-position [1][2]. The amide bond imposes partial double-bond character (restricted rotation around the C–N bond), favoring either the s-cis or s-trans conformer and reducing the conformational degrees of freedom relative to the methylene-linked series. This conformational restriction translates into a reduced entropic penalty upon target binding, potentially enhancing binding affinity when the bioactive conformation is matched [3]. Additionally, the carbonyl oxygen serves as a hydrogen-bond acceptor, providing an extra pharmacophoric point for interactions with target proteins (e.g., kinase hinge regions, DHODH ubiquinone-binding site). The methylene-linked series cannot engage in this interaction. No direct head-to-head comparison between carbonyl-linked and methylene-linked isoxazole–piperazines has been published, representing a knowledge gap that procurement of CAS 2097873-51-1 can directly address.

Conformational restriction Amide bond geometry Structure–activity relationship

Predicted Metabolic Stability Advantage of N⁴-Isopropyl Substitution: Reduced N-Dealkylation Liability

N-Dealkylation of piperazine rings by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) is a well-characterized metabolic soft spot that limits the in vivo half-life of many piperazine-containing drug candidates [1]. The N⁴-isopropyl group on the target compound presents a sterically hindered tertiary amine center that is less susceptible to oxidative N-dealkylation compared to N-methylpiperazine or unsubstituted piperazine analogs [2]. In a systematic study of piperazinyl CCR1 antagonists, N-alkyl substitution patterns were shown to directly modulate human liver microsome (HLM) stability, with bulkier N-substituents generally conferring improved metabolic stability [3]. While direct microsomal stability data for CAS 2097873-51-1 are not publicly available, the structure–metabolism relationship for N-alkylpiperazines predicts that the isopropyl analog will exhibit a longer half-life in HLM incubations compared to the N-methyl or N-unsubstituted congeners. This is a procurement-relevant consideration for programs planning in vivo pharmacokinetic studies.

Metabolic stability N-dealkylation Piperazine metabolism

Dual Protonation Sites: Piperazine pKₐ Differentiation Enables pH-Dependent Solubility and Target Engagement Tuning

The piperazine ring in the target compound features two titratable nitrogen atoms: N¹ (amide nitrogen, non-basic due to resonance with the carbonyl; pKₐ ≈ −1 to 0) and N⁴ (tertiary amine, predicted pKₐ ≈ 7.5–8.5 based on N-isopropylpiperazine fragment data ). In contrast, the piperidine analog (replacing piperazine) possesses only a single basic center, eliminating the unique pH-dependent solubility profile conferred by the piperazine dication/monocation equilibrium. The N⁴-isopropyl group modestly elevates the pKₐ of the tertiary amine relative to N-methylpiperazine (pKₐ ≈ 7.0–7.8) due to the inductive electron-donating effect of the isopropyl group, shifting the protonation equilibrium at physiological pH (7.4) toward a higher fraction of the protonated, water-soluble species [1]. This property is relevant for formulation development and for achieving adequate aqueous solubility in in vitro assay buffers without resorting to DMSO concentrations that may confound bioactivity measurements (>0.1% v/v).

pKₐ Solubility Protonation state Piperazine basicity

Procurement-Relevant Application Scenarios for 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine


Hepatocellular Carcinoma (HCC) Lead Optimization – SAR Expansion of the Isoxazole–Piperazine Chemotype

The robust class-level cytotoxicity of isoxazole–piperazine hybrids against Huh7 and Mahlavu HCC cell lines (IC₅₀ 0.09–11.7 μM) [1][2] establishes a compelling rationale for procuring CAS 2097873-51-1 as a novel scaffold entry point. Unlike the published methylene-linked series, the 4-carbonylpiperazine architecture offers an unexplored vector for optimizing potency against PTEN-deficient Mahlavu cells, which are resistant to sorafenib – the current first-line HCC therapy. The N⁴-isopropyl substituent's predicted metabolic stability advantage supports progression to in vivo HCC xenograft models without requiring immediate prodrug strategies.

CNS vs. Peripheral Selectivity Profiling in Kinase Inhibitor Discovery

The isoxazole-4-carboxamide pharmacophore is a privileged motif in kinase inhibitor design (precedented by leflunomide's inhibition of PDGFR and multiple tyrosine kinases) [3]. The N⁴-isopropyl group on the target compound provides a tunable lipophilicity handle to bias distribution toward peripheral tissues for oncology targets (e.g., hepatocellular, breast) or, conversely, to serve as a negative control for CNS-penetrant analogs in neuro-oncology programs. Procurement enables direct comparative brain-to-plasma ratio determination against matched N⁴-methyl or N⁴-unsubstituted analogs in rodent PK studies.

Fragment-Based Drug Discovery (FBDD) – Amide-Linked Isoxazole–Piperazine Building Block

With a molecular weight of 237.30 g/mol and three hydrogen-bond acceptors (isoxazole N, isoxazole O, amide carbonyl O), CAS 2097873-51-1 conforms to fragment-like physicochemical criteria (MW < 300, cLogP < 3, HBA ≤ 4) [4]. Its 4-carbonyl linker provides a rigid, directional amide bond that reduces conformational entropy penalties upon target binding – a desirable feature for fragment growing and merging strategies. The compound can serve as a starting fragment for biochemical screens against diverse target classes including DHODH, kinases, GPCRs, and bromodomains, with the isopropyl group offering a direct vector for structure-guided elaboration.

Metabolic Stability SAR – N-Alkylpiperazine Clearance Rate Ranking

For DMPK scientists building clearance rate rankings across N-alkylpiperazine series, CAS 2097873-51-1 fills a critical data gap between N-methyl (small, more rapidly N-dealkylated) and N-tert-butyl or N-aryl (larger, potentially too lipophilic) substitution extremes. The isopropyl group occupies a 'Goldilocks' steric position predicted to balance metabolic stability with maintained solubility. Procurement supports head-to-head intrinsic clearance (CLint) determination in HLM and rodent microsome assays, generating quantitative structure–metabolism relationship (QSMR) data that informs the design of the entire piperazine-containing portfolio [5].

Quote Request

Request a Quote for 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.